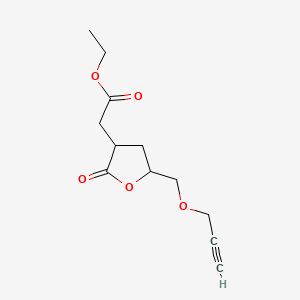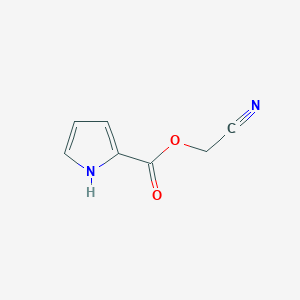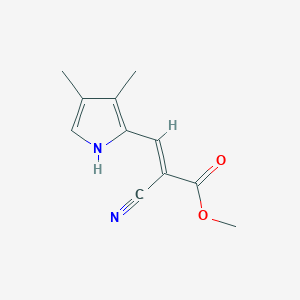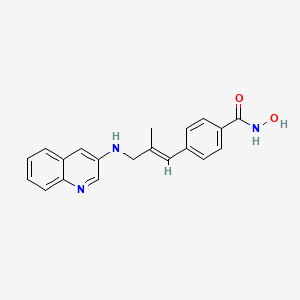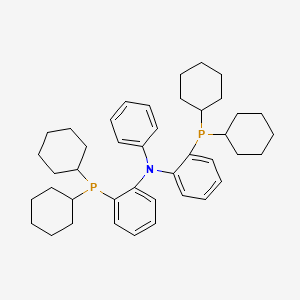
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is a complex organophosphorus compound. It is known for its unique structure, which includes two dicyclohexylphosphino groups attached to a phenyl ring. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize transition metal complexes.
Méthodes De Préparation
The synthesis of 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline typically involves the reaction of dicyclohexylphosphine with a suitable aryl halide under specific conditions. One common method is the lithiation of the aryl halide followed by the addition of chlorodicyclohexylphosphine . This reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and transition metal catalysts for substitution and coordination reactions. The major products formed depend on the specific reaction conditions and the nature of the transition metal involved.
Applications De Recherche Scientifique
2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Chemistry: Used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of fine chemicals and materials
Mécanisme D'action
The mechanism by which 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline exerts its effects is primarily through its role as a ligand. It coordinates with transition metals, forming stable complexes that can facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric hindrance and electronic properties that enhance the stability and reactivity of the metal center .
Comparaison Avec Des Composés Similaires
Similar compounds include other phosphine ligands such as:
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in asymmetric catalysis.
2-(Dicyclohexylphosphino)biphenyl: Another phosphine ligand with similar applications in catalysis.
What sets 2-(Dicyclohexylphosphino)-N-(2-(Dicyclohexylphosphino)phenyl)-N-phenylaniline apart is its unique structure, which provides a balance of steric and electronic properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.
Propriétés
Formule moléculaire |
C42H57NP2 |
|---|---|
Poids moléculaire |
637.9 g/mol |
Nom IUPAC |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylphenyl)-N-phenylaniline |
InChI |
InChI=1S/C42H57NP2/c1-6-20-34(21-7-1)43(39-30-16-18-32-41(39)44(35-22-8-2-9-23-35)36-24-10-3-11-25-36)40-31-17-19-33-42(40)45(37-26-12-4-13-27-37)38-28-14-5-15-29-38/h1,6-7,16-21,30-33,35-38H,2-5,8-15,22-29H2 |
Clé InChI |
CFYVMIZKYURPGH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N(C4=CC=CC=C4)C5=CC=CC=C5P(C6CCCCC6)C7CCCCC7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


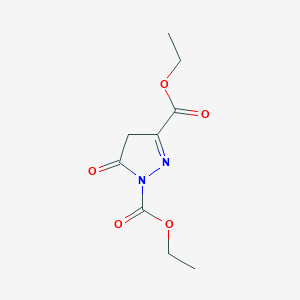
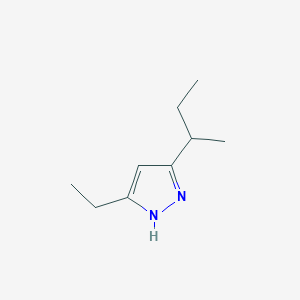
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
![2-(1,3-dithiol-2-ylidene)-5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B12888924.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12888925.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol](/img/structure/B12888938.png)
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
